
(3R)-3-(3-Chlorophenyl)-3-(2-chloropropanoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(3-Chlorophenyl)-3-(2-chloropropanoylamino)propanamide is a chemical compound used in scientific research for various purposes. It is also known as CPP, and it is a member of the phenylpropanoid family of compounds. The compound is synthesized in the laboratory using a specific process, and it has been found to have a wide range of biochemical and physiological effects. The purpose of
Mécanisme D'action
The mechanism of action of (3R)-3-(3-Chlorophenyl)-3-(2-chloropropanoylamino)propanamide is not fully understood. However, it is known to bind to the NMDA receptor and modulate its activity. The compound has been found to have both agonist and antagonist effects on the receptor, depending on the concentration and the experimental conditions.
Biochemical and Physiological Effects:
(3R)-3-(3-Chlorophenyl)-3-(2-chloropropanoylamino)propanamide has various biochemical and physiological effects. It has been found to modulate the activity of the NMDA receptor, which is involved in various physiological processes, including learning and memory, synaptic plasticity, and pain perception. The compound has also been found to affect the activity of other receptors, including the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the kainate receptor.
Avantages Et Limitations Des Expériences En Laboratoire
(3R)-3-(3-Chlorophenyl)-3-(2-chloropropanoylamino)propanamide has several advantages for lab experiments. It is a well-characterized compound with a known synthesis method, which makes it easy to obtain and use in experiments. Additionally, the compound has a wide range of biochemical and physiological effects, which makes it useful for studying various physiological processes. However, (3R)-3-(3-Chlorophenyl)-3-(2-chloropropanoylamino)propanamide also has some limitations. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, the compound has been found to have some toxic effects, which may limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research on (3R)-3-(3-Chlorophenyl)-3-(2-chloropropanoylamino)propanamide. One direction is to study the compound's effects on other receptors and physiological processes. Another direction is to develop new compounds based on (3R)-3-(3-Chlorophenyl)-3-(2-chloropropanoylamino)propanamide that have improved pharmacological properties. Additionally, future research could focus on developing new synthesis methods for the compound that are more efficient and cost-effective. Finally, further studies could investigate the potential therapeutic applications of (3R)-3-(3-Chlorophenyl)-3-(2-chloropropanoylamino)propanamide in various diseases and disorders.
Méthodes De Synthèse
(3R)-3-(3-Chlorophenyl)-3-(2-chloropropanoylamino)propanamide is synthesized in the laboratory using a specific process. The process involves the reaction of 3-chlorophenylacetic acid with thionyl chloride to form 3-chlorophenylacetyl chloride. The resulting compound is then reacted with N-(2-chloroethyl)propan-2-amine to form (3R)-3-(3-Chlorophenyl)-3-(2-chloropropanoylamino)propanamide. The compound is purified using various techniques, including recrystallization and chromatography.
Applications De Recherche Scientifique
(3R)-3-(3-Chlorophenyl)-3-(2-chloropropanoylamino)propanamide has various scientific research applications. It is commonly used in neuroscience research to study the effects of N-methyl-D-aspartate (NMDA) receptors on the central nervous system. The compound is also used in pharmacology research to study the mechanisms of action of various drugs. Additionally, (3R)-3-(3-Chlorophenyl)-3-(2-chloropropanoylamino)propanamide is used in biochemical research to study the interactions between proteins and other molecules.
Propriétés
IUPAC Name |
(3R)-3-(3-chlorophenyl)-3-(2-chloropropanoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7(13)12(18)16-10(6-11(15)17)8-3-2-4-9(14)5-8/h2-5,7,10H,6H2,1H3,(H2,15,17)(H,16,18)/t7?,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDTXDZKMVFDIA-OMNKOJBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C1=CC(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@H](CC(=O)N)C1=CC(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

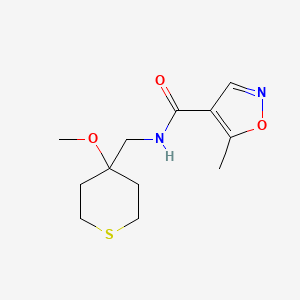


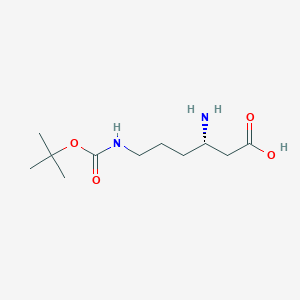
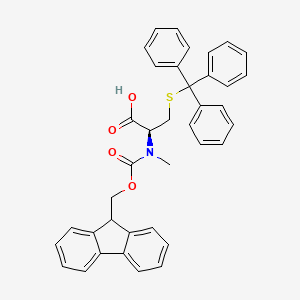


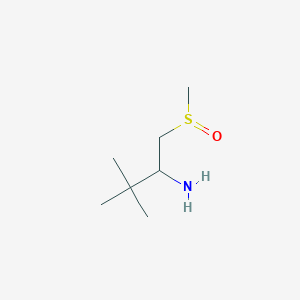
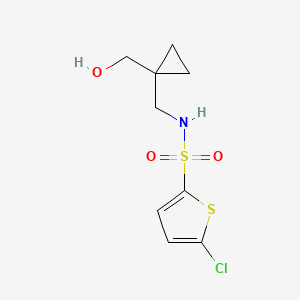
![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2612557.png)
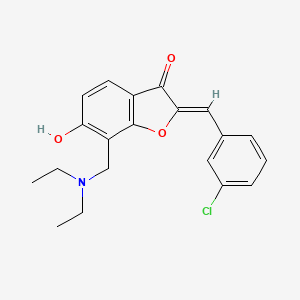

![2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2612560.png)
![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2612561.png)